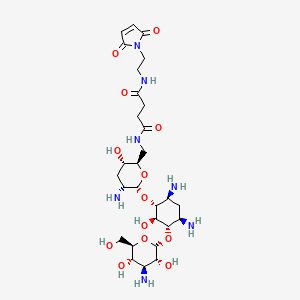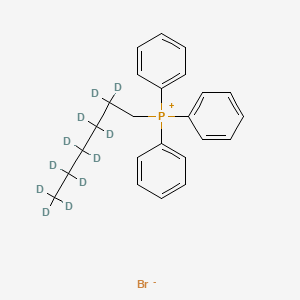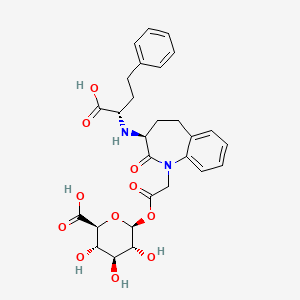
Benazeprilat Acyl-b-D-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benazeprilat Acyl-b-D-glucuronide is a metabolite of benazepril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. This compound is formed through the conjugation of benazepril with glucuronic acid, which enhances its solubility and excretion.
準備方法
Synthetic Routes and Reaction Conditions: Benazeprilat Acyl-b-D-glucuronide is synthesized through the reaction of benazepril with glucuronic acid in the presence of a suitable catalyst, typically under mild acidic conditions. The reaction involves the formation of an ester bond between the carboxyl group of glucuronic acid and the hydroxyl group of benazepril.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors with controlled temperature and pH conditions to ensure high yield and purity. The process involves the use of biocatalysts or chemical catalysts to facilitate the conjugation reaction.
化学反応の分析
Types of Reactions: Benazeprilat Acyl-b-D-glucuronide primarily undergoes hydrolysis reactions, where it is converted back to benazepril and glucuronic acid in the presence of esterases.
Common Reagents and Conditions:
Hydrolysis: Esterases or acidic conditions are used to cleave the ester bond.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Major Products Formed:
Benazepril: The active ACE inhibitor.
Glucuronic Acid: A natural metabolite involved in detoxification.
科学的研究の応用
Benazeprilat Acyl-b-D-glucuronide is extensively used in scientific research due to its role as a metabolite of benazepril. It is used in pharmacokinetic studies to understand the metabolism and excretion of benazepril. Additionally, it serves as a reference standard in analytical methods for detecting benazepril in biological samples.
作用機序
The mechanism of action of Benazeprilat Acyl-b-D-glucuronide involves its conversion to benazepril, which then inhibits the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure and reducing the workload on the heart.
Molecular Targets and Pathways:
ACE Inhibition: The primary target is the angiotensin-converting enzyme.
Renin-Angiotensin-Aldosterone System (RAAS): The pathway involved in blood pressure regulation.
類似化合物との比較
Enalaprilat Acyl-b-D-glucuronide
Lisinoprilat Acyl-b-D-glucuronide
Ramiprilat Acyl-b-D-glucuronide
特性
分子式 |
C28H32N2O11 |
|---|---|
分子量 |
572.6 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[2-[(3S)-3-[[(1S)-1-carboxy-3-phenylpropyl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H32N2O11/c31-20(40-28-23(34)21(32)22(33)24(41-28)27(38)39)14-30-19-9-5-4-8-16(19)11-13-17(25(30)35)29-18(26(36)37)12-10-15-6-2-1-3-7-15/h1-9,17-18,21-24,28-29,32-34H,10-14H2,(H,36,37)(H,38,39)/t17-,18-,21-,22-,23+,24-,28+/m0/s1 |
InChIキー |
OJAPCMFSNNRWFW-PGOUHZBBSA-N |
異性体SMILES |
C1CC2=CC=CC=C2N(C(=O)[C@H]1N[C@@H](CCC3=CC=CC=C3)C(=O)O)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
正規SMILES |
C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)O)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpyrrolidine-2-carboxylic acid](/img/structure/B15354580.png)
![Cyclohexylmethyl 7-((2R,4aR,5R,7aR)-2-(1,1-Difluoropentyl)-2-hydroxy-6-oxooctahydrocyclopenta[b]pyran-5-yl)heptanoate](/img/structure/B15354588.png)

![(2S,3S,4S,5R,6S)-6-[4-[[(2S,3S,4S,6R)-6-[[(1S,3R)-5,12-dihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15354604.png)

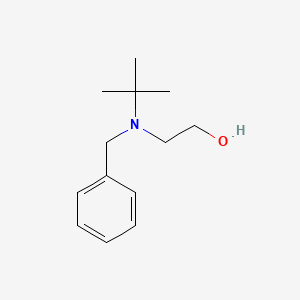
![3-Ethoxy-3-[4-[(1-phenylpiperidin-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B15354641.png)
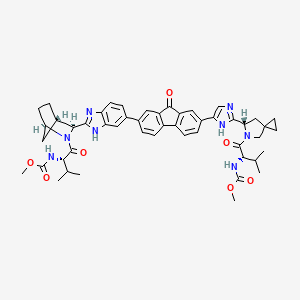
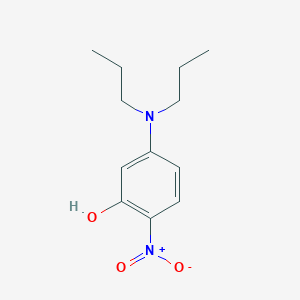
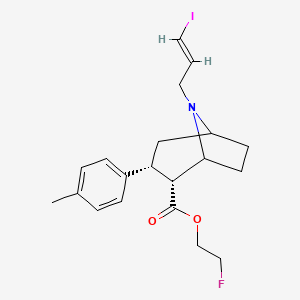
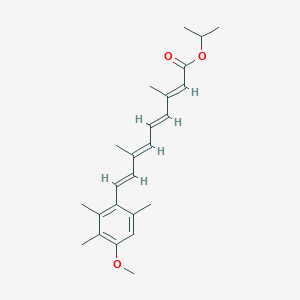
![Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B15354675.png)
